molecular formula C31H38N4O5S B2871025 3-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 422286-95-1

3-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No.: B2871025
CAS No.: 422286-95-1
M. Wt: 578.73
InChI Key: KUNLAACDHKRDKW-UHFFFAOYSA-N
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Description

3-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a cyclohexene ring, and a dimethoxyphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Cyclohexene Ring: The cyclohexene ring is introduced via a Michael addition reaction using cyclohexenone and an appropriate amine.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a nucleophilic substitution reaction using a suitable halide derivative.

    Final Coupling: The final coupling involves the reaction of the intermediate compounds under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby altering cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • 3-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

Uniqueness

The uniqueness of 3-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O5S/c1-39-26-13-12-23(20-27(26)40-2)15-18-32-28(36)16-19-35-30(38)24-10-6-7-11-25(24)34-31(35)41-21-29(37)33-17-14-22-8-4-3-5-9-22/h6-8,10-13,20H,3-5,9,14-19,21H2,1-2H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNLAACDHKRDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CCCCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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